molecular formula C11H14ClNOS B12333718 (S)-N-[(1E)-(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide

(S)-N-[(1E)-(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B12333718
M. Wt: 243.75 g/mol
InChI Key: YQAZHKMIBKHOJC-MDWZMJQESA-N
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Description

(S)-N-[(1E)-(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound It is characterized by the presence of a 4-chlorophenyl group attached to a methylidene moiety, which is further connected to a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[(1E)-(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of (S)-2-methylpropane-2-sulfinamide with 4-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[(1E)-(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine moiety can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-N-[(1E)-(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N-[(1E)-(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can act as a nucleophile, participating in various chemical reactions. The compound’s chiral nature allows it to interact selectively with biological molecules, potentially leading to specific biological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-N-[(1E)-(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    N-[(1E)-(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide: The racemic mixture containing both (S) and ® enantiomers.

    N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide: A similar compound with a bromine atom instead of chlorine.

Uniqueness

(S)-N-[(1E)-(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to its specific chiral configuration, which can impart distinct chemical and biological properties. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it valuable in the production of enantiomerically pure compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

IUPAC Name

(NE)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+

InChI Key

YQAZHKMIBKHOJC-MDWZMJQESA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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